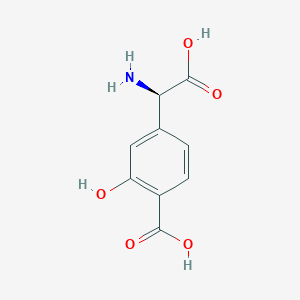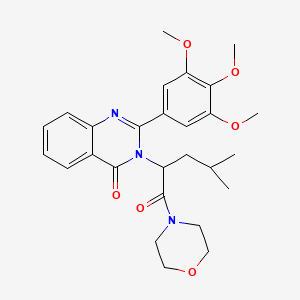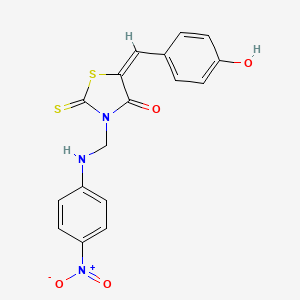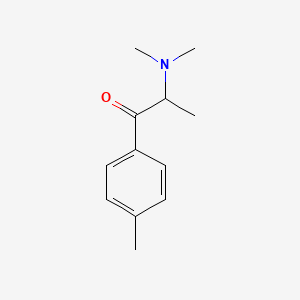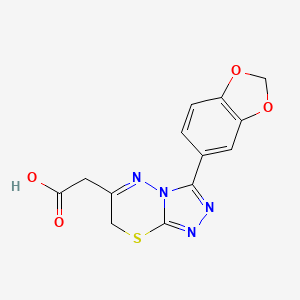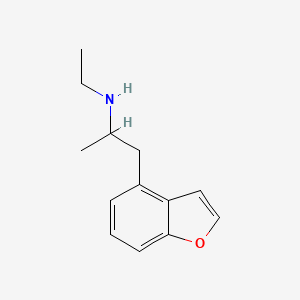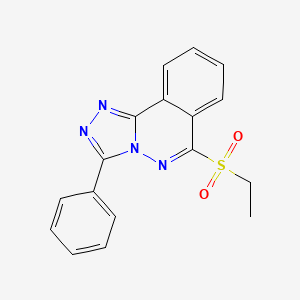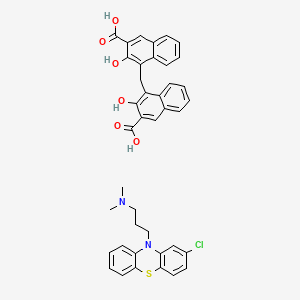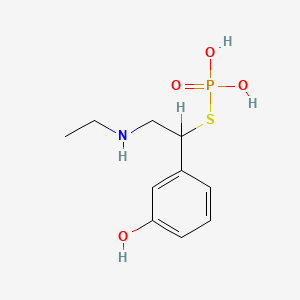
Carbrital
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbrital is a combination drug that includes carbromal and pentobarbital. It was originally synthesized by Bayer in 1909 and marketed as Adalin. Later, it was sold by Parke-Davis under the name this compound. This compound is primarily used as a hypnotic and sedative .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Carbromal, one of the components of Carbrital, is synthesized through the following steps:
Decarboxylation of Diethylmalonic Acid: Diethylmalonic acid is decarboxylated to form 2-ethylvaleric acid.
Hell-Volhard-Zelinsky Reaction: This reaction converts 2-ethylvaleric acid to 2-bromo-2-ethylbutyryl bromide.
Reaction with Urea: The final step involves reacting 2-bromo-2-ethylbutyryl bromide with urea to produce carbromal.
Industrial Production Methods: The industrial production of this compound involves the large-scale synthesis of carbromal and its subsequent combination with pentobarbital under controlled conditions to ensure the correct dosage and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Carbrital undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other nucleophiles are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Carbrital has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in biological studies to understand its effects on cellular processes.
Medicine: Utilized in medical research to develop new sedative and hypnotic drugs.
Industry: Applied in the pharmaceutical industry for the production of sedative medications.
Wirkmechanismus
Carbrital exerts its effects by acting on the central nervous system. It enhances the activity of gamma-aminobutyric acid (GABA) receptors, which are inhibitory neurotransmitters. This leads to increased inhibitory effects in the brain, resulting in sedation and hypnosis .
Vergleich Mit ähnlichen Verbindungen
Barbital: Another barbiturate used as a sedative and hypnotic.
Phenobarbital: Used primarily as an anticonvulsant.
Secobarbital: A short-acting barbiturate used for anesthesia and sedation.
Uniqueness of Carbrital: this compound’s uniqueness lies in its combination of carbromal and pentobarbital, which provides a synergistic effect, enhancing its sedative and hypnotic properties compared to other single-component barbiturates .
Eigenschaften
CAS-Nummer |
8065-30-3 |
|---|---|
Molekularformel |
C18H31BrN4NaO5+ |
Molekulargewicht |
486.4 g/mol |
IUPAC-Name |
sodium;2-bromo-N-carbamoyl-2-ethylbutanamide;5-ethyl-5-pentan-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H18N2O3.C7H13BrN2O2.Na/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;1-3-7(8,4-2)5(11)10-6(9)12;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);3-4H2,1-2H3,(H3,9,10,11,12);/q;;+1 |
InChI-Schlüssel |
WICHZXQYTITBKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)C1(C(=O)NC(=O)NC1=O)CC.CCC(CC)(C(=O)NC(=O)N)Br.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



